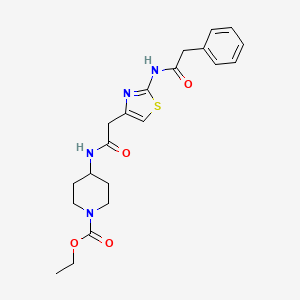
Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally similar to Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate involves multiple steps, including condensation, cyclization, and reduction reactions. A notable method for synthesizing related compounds includes condensing ethyl 2-chloroacetate with specific hydroxy groups, followed by cyclization and reduction in the presence of catalysts such as Pd/C at room temperature, showcasing distinct antitumor activities (Ju Liu et al., 2018).
Molecular Structure Analysis
The crystal structure determination of similar compounds provides insights into molecular geometry, including bond lengths, angles, and conformations. For example, certain compounds exhibit a triclinic P−1 space group, with intermolecular hydrogen bonding playing a significant role in their structural stability (Yun-Jeong Lee et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate and its analogs often involve regioselective synthesis, highlighting the compound's ability to undergo specific transformations under controlled conditions, such as asymmetric hydrogenation using chiral ruthenium catalysts (I. Karamé et al., 2011).
Physical Properties Analysis
The physical properties, including melting points, boiling points, and solubility, are crucial for understanding the compound's behavior under different conditions. Such properties are often determined through experimental studies involving X-ray diffraction and spectroscopic analysis, providing a detailed view of the compound's phase, crystallinity, and molecular interactions.
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and functional group analysis, are essential for understanding the compound's potential applications and interactions with other substances. Spectroscopic techniques like FT-IR, FT-Raman, and NMR, along with molecular docking studies, offer comprehensive insights into the compound's electronic structure, molecular vibrations, and potential biological activities (A. El-Azab et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Studies
Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate has been explored for its synthesis and antimicrobial properties. For example, Sridhara et al. (2011) synthesized 3-isoxazoline substituted derivatives from methyl-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which showed significant antimicrobial activity (Sridhara et al., 2011). Similarly, another study by Sridhara et al. (2010) designed and synthesized new compounds from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, demonstrating antimicrobial activities against various bacteria and fungi (Sridhara et al., 2010).
Biological Activity and Antitumor Properties
Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate has also been investigated for its biological activities. Gurevich et al. (2020) synthesized ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates and assessed their antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities, showing promising results (Gurevich et al., 2020). Furthermore, a study by Liu et al. (2018) explored the antitumor activity of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, showing significant inhibition of cancer cell proliferation (Liu et al., 2018).
Chemical Structure and Characterization
The chemical structure and properties of this compound have been characterized in various studies. For instance, Ferfra et al. (2000) described the crystal structure of a related compound, contributing to the understanding of molecular interactions and properties (Ferfra et al., 2000). Another study by Bonanomi and Palazzo (1977) isolated and identified derivatives from a reaction involving ethyl chloroacetate, adding to the knowledge of reaction mechanisms and product formation (Bonanomi & Palazzo, 1977).
Propiedades
IUPAC Name |
ethyl 2-(3-methyl-4-oxophthalazin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-12(16)8-11-9-6-4-5-7-10(9)13(17)15(2)14-11/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQFTWAPXKWBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2487904.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487905.png)
![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-phenylacetamide](/img/structure/B2487906.png)
![2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2487908.png)

![N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2487910.png)
![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)



![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487921.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487922.png)
